molecular formula C23H27N3O5 B2393247 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203106-76-6

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2393247
CAS No.: 1203106-76-6
M. Wt: 425.485
InChI Key: GGKUWUPFWZVCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C23H27N3O5 and its molecular weight is 425.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Biginelli-type Synthesis : This compound is relevant in the context of Biginelli-type synthesis, specifically for the creation of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. Such compounds have significance in medicinal chemistry and pharmaceutical research (Kolosov et al., 2015).

  • Synthesis of Tetrahydropyrimido [4,5-b]-quinoline Derivatives : The synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is facilitated by reactions involving similar compounds, which are crucial in producing biologically active molecules (Elkholy & Morsy, 2006).

  • Formation of Nitrogen Heterocycles : Urethanes derived from related compounds undergo cyclofunctionalisation to form nitrogen heterocycles like 1,2,3,4-tetrahydro-isoquinoline, integral to various pharmaceuticals (Clive et al., 1978).

  • Povarov Reaction to Access Tetrahydroquinolines : The compound can be related to methods for synthesizing chiral tetrahydroisoquinolines, significant in medicinal chemistry for their presence in numerous biologically important compounds (Xu et al., 2014).

Organic Chemistry and Molecular Complexity

  • Lewis or Brønsted Acid-Mediated Reactions : Methylenecyclopropanes (MCPs) reactions, which are relevant to the compound , can generate a variety of new compounds such as tetrahydroquinolines. This showcases the compound's role in creating molecular complexity in organic synthesis (Shi et al., 2012).

  • Synthesis of Fused Dihydropyrimidinones : Research involving cyclic 1,3-dicarbonyl compounds, akin to the studied compound, leads to the synthesis of bicyclo-3,4-dihydropyrimidinediones, highlighting its importance in the development of novel organic compounds (Shanmugam et al., 2004).

Pharmaceutical Research

  • Tetrahydroisoquinoline-Derived Urea as Antagonists : Derivatives of tetrahydroisoquinoline containing urea functions, similar to the compound of interest, are identified as TRPM8 channel receptor antagonists, indicating its potential in developing treatments for prostate cancer (De Petrocellis et al., 2016).

  • Tetraoxanes as Antiprotozoal and Anticancer Agents : Compounds such as tetraoxanes, structurally similar, exhibit significant antimalarial activity and show potential in cancer therapy, emphasizing the compound's relevance in developing novel therapeutic agents (Opsenica et al., 2015).

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,4,5-trimethoxyphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-29-19-12-17(13-20(30-2)21(19)31-3)25-23(28)24-16-8-9-18-15(11-16)5-4-10-26(18)22(27)14-6-7-14/h8-9,11-14H,4-7,10H2,1-3H3,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKUWUPFWZVCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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